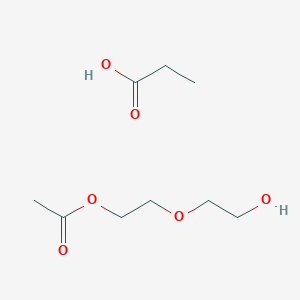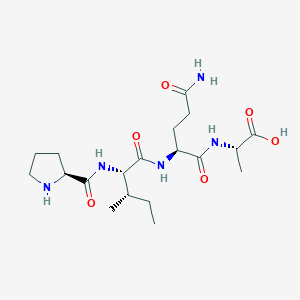![molecular formula C42H28 B12532354 10-([1,1'-Biphenyl]-4-yl)-9-(naphthalen-1-yl)-2-phenylanthracene CAS No. 865435-29-6](/img/structure/B12532354.png)
10-([1,1'-Biphenyl]-4-yl)-9-(naphthalen-1-yl)-2-phenylanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-([1,1’-Biphenyl]-4-yl)-9-(Naphthalen-1-yl)-2-Phenylanthracene ist eine komplexe organische Verbindung, die für ihre einzigartigen strukturellen Eigenschaften bekannt ist. Sie besteht aus einer Biphenylgruppe, einer Naphthalengruppe und einer Phenylgruppe, die an einen Anthracenkern gebunden sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 10-([1,1’-Biphenyl]-4-yl)-9-(Naphthalen-1-yl)-2-Phenylanthracene beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiges Verfahren beinhaltet die Suzuki-Miyaura-Kreuzkupplungsreaktion, bei der Boronsäuren und Halogenide als Ausgangsmaterialien verwendet werden. Die Reaktion wird durch Palladiumkomplexe unter milden Bedingungen katalysiert, häufig in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion wird in einer inerten Atmosphäre durchgeführt, üblicherweise unter Stickstoff oder Argon, um Oxidation zu verhindern .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Zusätzlich werden Reinigungsverfahren wie Säulenchromatographie und Umkristallisation eingesetzt, um hochreine Produkte zu erhalten .
Chemische Reaktionsanalyse
Arten von Reaktionen
10-([1,1’-Biphenyl]-4-yl)-9-(Naphthalen-1-yl)-2-Phenylanthracene unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung von Chinonen und anderen oxidierten Derivaten führt.
Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden, was zur Bildung reduzierter aromatischer Ringe führt.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Chromtrioxid und andere starke Oxidationsmittel.
Reduktion: Wasserstoffgas mit Palladiumkatalysator, Natriumborhydrid.
Substitution: Halogene, Nitroverbindungen und andere Elektrophile in Gegenwart von Lewis-Säuren.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Anthracene, Biphenyle und Naphthaline, abhängig von den jeweiligen Reaktionsbedingungen und verwendeten Reagenzien .
Wissenschaftliche Forschungsanwendungen
10-([1,1’-Biphenyl]-4-yl)-9-(Naphthalen-1-yl)-2-Phenylanthracene hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Organische Elektronik: Wird als Material in organischen Leuchtdioden (OLEDs) und organischen Photovoltaikzellen eingesetzt, da es über hervorragende elektronische Eigenschaften verfügt.
Photonik: Wird bei der Entwicklung von photonischen Bauelementen eingesetzt, darunter Laser und optische Sensoren.
Materialwissenschaften: Wird bei der Synthese von fortgeschrittenen Materialien mit einzigartigen optischen und elektronischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 10-([1,1’-Biphenyl]-4-yl)-9-(Naphthalen-1-yl)-2-Phenylanthracene beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. In der organischen Elektronik fungiert die Verbindung als Ladungstransportmaterial und ermöglicht die Bewegung von Elektronen und Löchern innerhalb des Geräts. Das Vorhandensein mehrerer aromatischer Ringe verstärkt seine Fähigkeit, an π-π-Stapelwechselwirkungen teilzunehmen, die für seine elektronischen Eigenschaften entscheidend sind .
Analyse Chemischer Reaktionen
Types of Reactions
10-([1,1’-Biphenyl]-4-yl)-9-(naphthalen-1-yl)-2-phenylanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogens, nitro compounds, and other electrophiles in the presence of Lewis acids.
Major Products
The major products formed from these reactions include various substituted anthracenes, biphenyls, and naphthalenes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
10-([1,1’-Biphenyl]-4-yl)-9-(naphthalen-1-yl)-2-phenylanthracene has a wide range of applications in scientific research:
Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electronic properties.
Photonics: Employed in the development of photonic devices, including lasers and optical sensors.
Materials Science: Utilized in the synthesis of advanced materials with unique optical and electronic properties.
Wirkmechanismus
The mechanism of action of 10-([1,1’-Biphenyl]-4-yl)-9-(naphthalen-1-yl)-2-phenylanthracene involves its interaction with various molecular targets and pathways. In organic electronics, the compound functions as a charge transport material, facilitating the movement of electrons and holes within the device. The presence of multiple aromatic rings enhances its ability to participate in π-π stacking interactions, which are crucial for its electronic properties .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Naphthalen-1-yl-phenyl-methanon: Ähnlich in der Struktur, aber ohne die Biphenylgruppe.
Naphthalen-1-yl-essigsäure: Enthält eine Naphthalengruppe, unterscheidet sich aber in den funktionellen Gruppen und der Gesamtstruktur
Einzigartigkeit
10-([1,1’-Biphenyl]-4-yl)-9-(Naphthalen-1-yl)-2-Phenylanthracene ist einzigartig aufgrund seiner Kombination aus Biphenyl-, Naphthalen- und Phenylgruppen, die an einen Anthracenkern gebunden sind. Diese einzigartige Struktur verleiht ihm besondere elektronische und optische Eigenschaften, was es für Anwendungen in fortgeschrittenen Materialien sehr wertvoll macht .
Eigenschaften
CAS-Nummer |
865435-29-6 |
|---|---|
Molekularformel |
C42H28 |
Molekulargewicht |
532.7 g/mol |
IUPAC-Name |
9-naphthalen-1-yl-2-phenyl-10-(4-phenylphenyl)anthracene |
InChI |
InChI=1S/C42H28/c1-3-12-29(13-4-1)31-22-24-33(25-23-31)41-37-19-9-10-20-38(37)42(36-21-11-17-32-16-7-8-18-35(32)36)40-28-34(26-27-39(40)41)30-14-5-2-6-15-30/h1-28H |
InChI-Schlüssel |
BAIRJMQVQNROHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C=CC(=CC4=C(C5=CC=CC=C53)C6=CC=CC7=CC=CC=C76)C8=CC=CC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



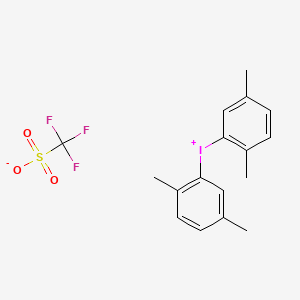
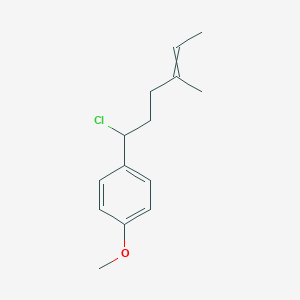

![4H-Cyclopenta-1,3-dioxol-4-one, 3a,6a-dihydro-5-iodo-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-, (3aR,6aR)-](/img/structure/B12532309.png)
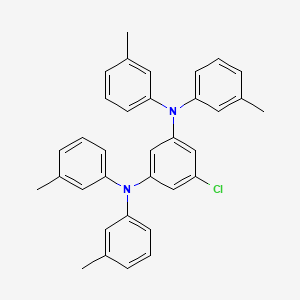
![5-{[tert-Butyl(diphenyl)silyl]oxy}-3-iodopent-2-en-1-ol](/img/structure/B12532318.png)
![7-Oxa-1-azaspiro[4.4]nonane-9-methanol, (5R,9R)-rel-](/img/structure/B12532321.png)
![1,1,1-Trimethyl-N-[(naphthalen-1-yl)methyl]silanamine](/img/structure/B12532324.png)
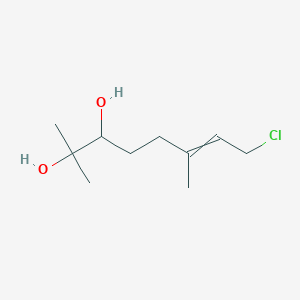
![N-[4'-(Tributylstannyl)[1,1'-biphenyl]-4-sulfonyl]-D-tryptophan](/img/structure/B12532344.png)
